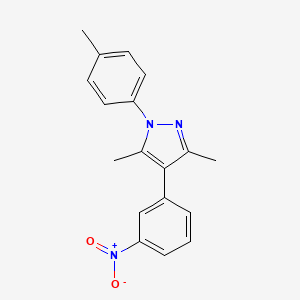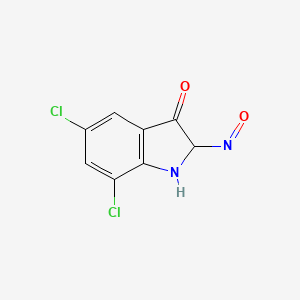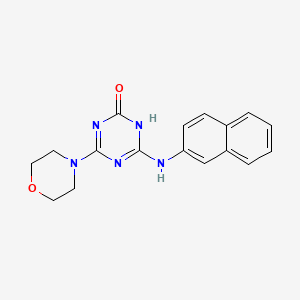![molecular formula C21H19BrN2O5S B15152435 N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B15152435.png)
N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group, a sulfamoyl group, and a dimethoxybenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-bromobenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-bromobenzenesulfonic acid with thionyl chloride.
Formation of 4-[(4-bromophenyl)sulfamoyl]phenylamine: The 4-bromobenzenesulfonyl chloride is then reacted with aniline to form the corresponding sulfonamide.
Coupling with 3,4-dimethoxybenzoic acid: The final step involves coupling the sulfonamide intermediate with 3,4-dimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfamoyl group.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine derivatives.
科学研究应用
N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
- N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-4-fluorobenzamide
- 4-bromophenyl methyl sulfone
Uniqueness
N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide is unique due to the presence of the dimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
属性
分子式 |
C21H19BrN2O5S |
|---|---|
分子量 |
491.4 g/mol |
IUPAC 名称 |
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C21H19BrN2O5S/c1-28-19-12-3-14(13-20(19)29-2)21(25)23-16-8-10-18(11-9-16)30(26,27)24-17-6-4-15(22)5-7-17/h3-13,24H,1-2H3,(H,23,25) |
InChI 键 |
QCKHZSCJNQJBRR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B15152352.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B15152355.png)

![N-{[2-(1-benzofuran-2-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B15152364.png)
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B15152372.png)
![4-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B15152377.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B15152381.png)


![3-[(4-chlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B15152402.png)
![1-(azepan-1-yl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B15152405.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide](/img/structure/B15152421.png)
![2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B15152433.png)
